REACTION_CXSMILES
|
[Pd:1]([Cl:3])[Cl:2].[Cl-].[Li+].[CH:6]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8][CH:7]=1>CO>[Cl:2][Pd:1][Cl:3].[CH:6]1[CH2:13][CH2:12][CH:11]=[CH:10][CH2:9][CH2:8][CH:7]=1 |f:1.2,5.6|
|
Name
|
Palladium chloride
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
[Pd](Cl)Cl
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
C1=CCCC=CCC1
|
Type
|
CUSTOM
|
Details
|
were stirred for 4 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 12 hours
|
Duration
|
12 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl[Pd]Cl.C1=CCCC=CCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |